molecular formula C18H16N2O2S B5033873 N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B5033873
M. Wt: 324.4 g/mol
InChI Key: JAFHCMVLWTVBNO-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a hydroxyphenyl group, and a sulfanylpropanamide moiety, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-7-9-15(21)10-8-14)23-17-11-6-13-4-2-3-5-16(13)20-17/h2-12,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHCMVLWTVBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step procedures that optimize yield and minimize environmental impact. The use of palladium-catalyzed reactions, such as reductive carbonylation, can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, acetic acid, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide stands out due to its unique combination of a quinoline ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties

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